molecular formula C24H21Cl2NO4S B601368 Clopidogrel Impurity D CAS No. 1421283-60-4

Clopidogrel Impurity D

Cat. No.: B601368
CAS No.: 1421283-60-4
M. Wt: 490.4
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Description

Clopidogrel Impurity D (CAS 1421283-60-4) is a characterized oxidative degradation product of Clopidogrel, an antiplatelet drug. It is formally known as Methyl (2R)-(2-chlorophenyl){[(2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetyl]oxy}acetate and has a molecular formula of C24H21Cl2NO4S and a molecular weight of 490.40 g/mol . This impurity is a principal oxidation product found in both clopidogrel drug substance and drug product, making it a critical analyte for stability studies and forced degradation studies . Its formation is more pronounced in the finished drug product than in the active pharmaceutical ingredient (API) itself . As a regulatory-grade reference standard, this compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development . It ensures traceability and compliance against pharmacopeial standards such as those in the European Pharmacopoeia (EP) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMQFSIDOUJQGN-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421283-60-4
Record name (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

This compound is believed to interact with its targets in a similar manner to Clopidogrel. It is a prodrug that requires metabolic activation. The active metabolite of Clopidogrel irreversibly binds to the P2Y12 ADP receptors on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation.

Result of Action

The result of the action of this compound is the inhibition of platelet aggregation. By preventing the activation of the P2Y12 ADP receptors on platelets, it reduces the risk of clot formation. This can help prevent conditions such as acute coronary syndrome, stroke, and peripheral arterial disease.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized to an active thiol metabolite that irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet activation.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Higher doses of Clopidogrel have been shown to result in higher plasma concentrations of the active metabolite and the carboxyl metabolite compared with lower doses.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation.

Biological Activity

Clopidogrel Impurity D, a degradation product of the widely used antiplatelet drug clopidogrel, has garnered attention in pharmacological research due to its potential biological activity and implications for clinical efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

This compound primarily targets the P2Y12 ADP receptor on platelets, similar to its parent compound, clopidogrel. As a prodrug, it requires metabolic activation to exert its effects. The active metabolite irreversibly binds to the P2Y12 receptors, inhibiting platelet aggregation and thereby reducing the risk of thrombotic events such as acute coronary syndrome and stroke.

Biochemical Pathways

The activation of this compound involves a two-step metabolic process:

  • Conversion to 2-oxo-clopidogrel by cytochrome P450 (CYP) enzymes, particularly CYP2C19.
  • Further transformation into an active thiol metabolite that binds to the P2Y12 receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of clopidogrel. After oral administration, it is absorbed and metabolized in the liver. Variability in individual metabolism due to genetic polymorphisms in CYP2C19 can influence the efficacy of both clopidogrel and its impurities.

Cellular Effects

This compound significantly affects platelet function by:

  • Inhibiting platelet aggregation : This is crucial for preventing cardiovascular diseases.
  • Modulating cellular signaling pathways : The inhibition of P2Y12 receptors leads to decreased intracellular calcium levels and reduced platelet activation .

Study on Active Metabolite Generation

A study demonstrated that human liver microsomes could generate an active metabolite from clopidogrel, exhibiting significant biological activity including irreversible inhibition of ADP-induced platelet aggregation (IC50 = 1.8 µM) . This finding underscores the importance of metabolic activation for both clopidogrel and its impurities.

Comparative Analysis of Clopidogrel Formulations

Research comparing generic formulations of clopidogrel with the original brand (Plavix) revealed differences in purity and efficacy. Many generic versions contained higher levels of impurities, which could potentially affect therapeutic outcomes . Such studies highlight the need for rigorous quality control measures in pharmaceutical manufacturing.

This compound interacts with various enzymes and proteins within the body. Its role in the metabolic activation of clopidogrel is primarily mediated by CYP450 enzymes. The impurity exhibits a range of biochemical properties that may impact its pharmacological profile:

Property Description
Stability Degrades under acidic or basic conditions; stability varies with environmental factors.
Solubility Low solubility at neutral pH complicates formulation for intravenous use .
Impurity Profile Contains several identified impurities (e.g., Impurity A, B, C) affecting overall drug quality .

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of Clopidogrel Impurity D is expected to mirror that of clopidogrel. After oral administration, it is absorbed and metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19. Variability in individual metabolism due to genetic polymorphisms can influence the efficacy of both clopidogrel and its impurities .

Stability and Formulation

Recent studies have focused on enhancing the stability of clopidogrel formulations to minimize the formation of impurities like this compound. For instance, a novel aqueous-based emulsion formulation has been shown to significantly improve stability compared to traditional formulations. This formulation reduces hydrolysis and thermal degradation of clopidogrel while also minimizing chiral conversion from the S-enantiomer (active) to the R-enantiomer (inactive) .

Case Studies

  • Pharmacogenetics Impact : A study highlighted the significance of genetic variations in CYP2C19 on cardiovascular outcomes in patients treated with clopidogrel. Patients with certain genotypes exhibited reduced efficacy, leading to increased risks for adverse events . This emphasizes the importance of monitoring impurities like this compound in clinical settings.
  • Safety Comparisons : Research comparing brand and generic formulations of clopidogrel found no significant differences in pharmacokinetic properties; however, concerns regarding impurities were noted. The presence of impurities could potentially affect clinical outcomes, particularly in high-risk patients undergoing procedures like carotid endarterectomy .
  • Stability Studies : A chiral stability study assessed various liquid formulations containing clopidogrel aimed at pediatric use. The findings indicated that specific formulations could maintain stability while minimizing degradation products, including this compound .

Data Table: Stability Comparison of Formulations

Formulation TypeHydrolysis Rate (%)Thermal Degradation (%)Chiral Conversion (%)
Traditional Aqueous>10SignificantHigh
Novel Emulsion<1.2Minimal<1.5

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison of Clopidogrel Impurities

Impurity CAS Number Molecular Formula Molecular Weight Key Structural Features Regulatory Limit (Eur. Ph.)
D 1421283-60-4 C24H21Cl2NO4S 490.4 Esterified di-chlorophenyl groups ≤0.2%
B Not specified C16H16ClNO3S 337.8 Oxide derivative of thienopyridine ring ≤0.2%
C 120202-71-3 C16H16ClNO4S 353.8 Sulfate ester of clopidogrel intermediate ≤0.2%
44 Not specified C15H14ClNO3S 323.8 Carboxylic acid derivative Not specified
55 Not specified C16H16ClNO3S 337.8 Methoxy-oxoethyl side chain Not specified

Key Observations :

  • Size and Polarity : Impurity D’s larger molecular weight and ester groups make it more hydrophobic than Impurities B and C, affecting its retention time in reversed-phase HPLC .
  • Detection Methods :
    • HPLC : Optimal separation of Impurity D from clopidogrel requires acetonitrile-rich mobile phases (e.g., 60–70% acetonitrile) at pH 3.0–4.0 and 25–35°C .
    • TLC : Using n-heptane–tetrahydrofuran (1:1 v/v), Impurity D migrates slower than clopidogrel due to higher hydrophobicity (Rf ~0.4 vs. 0.6 for clopidogrel) .

Toxicological and Regulatory Implications

Toxicity Profile

In contrast, Impurity C (a sulfate ester) may exhibit different pharmacokinetic behavior due to its polar sulfate group .

Control Strategies

  • Synthetic Control : Recrystallization steps during clopidogrel synthesis reduce Impurity D levels by removing esterified byproducts .
  • Analytical Validation : Per ICH Q3D guidelines, batch-to-batch variability must be assessed using ≥3 production-scale lots to ensure compliance with the 0.2% limit .

Challenges in Differentiation

  • Co-elution Risks : Impurity D may co-elute with other ester derivatives (e.g., Impurity 55) in HPLC unless method parameters are rigorously optimized .
  • Structural Elucidation: Advanced techniques like HRMS and 2D-NMR are required to distinguish Impurity D from isomers, such as those with alternate stereochemistry at the thienopyridine ring .

Preparation Methods

Tartaric Acid-Mediated Diastereomeric Salt Formation

Patent CN101747219A discloses a resolution method employing D-(-)-tartaric acid to isolate (R)-(-)-2-chlorophenylglycine methyl ester, a key intermediate for Impurity D. The process involves:

  • Dissolving D-(-)-tartaric acid (6.6 g, 0.044 mol) in anhydrous methanol (64 mL).

  • Dropwise addition of racemic 2-chlorophenylglycine methyl ester (8.0 g, 0.04 mol) and acetone (16 mL) at 28–32°C.

  • Prolonged stirring (15–20 hours) to precipitate (R)-(-)-2-chlorophenylglycine methyl ester tartrate.

This method achieves an 89% yield with a melting point of 164–166°C and optical rotation [α]D = -86° (c = 1, CH3OH), consistent with literature values. Catalytic acetophenone reduces reaction time to 5–6 hours while maintaining yield.

Cyclization to Clopidogrel Impurity D

The resolved intermediate undergoes cyclization with thiophene ethanol p-toluenesulfonate and formaldehyde, followed by hydrochloric acid salification, yielding Impurity D. Critical parameters include:

  • Solvent : Dichloromethane for extraction.

  • pH control : Ammonia adjustment to 6.9–7.2 during intermediate isolation.

  • Crystallization : Hydrogen chloride gas introduction to precipitate the final hydrochloride salt.

Camphor Sulfonic Acid-Assisted Asymmetric Conversion

Dual Resolving Agent Strategy

Patent CN103709173A introduces a two-step resolution using (S+)-camphor-10-sulfonic acid and D-di-p-toluoyl tartaric acid:

  • Initial Resolution :

    • Racemic DL-clopidogrel free base (20.0 g) reacts with (S+)-camphor-10-sulfonic acid (22 g) in acetone (150 mL) at 60°C for 3 hours.

    • Post-reaction cooling (0–20°C) and pH adjustment (7.0–7.2) yield an oily residue.

  • Secondary Purification :

    • The residue reacts with D-di-p-toluoyl tartaric acid (20 g) in isopropanol (150 mL) at 80°C for 4 hours.

    • Crystallization with hydrogen chloride gas produces Impurity D with >99.9% purity.

Analytical Validation

Liquid chromatography (ULTRON ES-OVM column, phosphate buffer-acetonitrile mobile phase) confirms a retention time 1.3–1.4× that of clopidogrel, ensuring chromatographic separation.

Comparative Analysis of Synthesis Methods

Method Resolving Agent Conditions Yield Purity Reference
Tartaric Acid ResolutionD-(-)-Tartaric acid28–32°C, 15–20h89%>98%
Catalyzed ResolutionD-(-)-Tartaric acid + Acetophenone28–32°C, 5–6h89%>98%
Camphor Sulfonic Acid(S+)-Camphor-10-sulfonic acid + D-di-p-toluoyl tartaric acid60–80°C, 3–4h97% (Intermediate)>99.9% (Final)

Key Observations :

  • Tartaric Acid Methods : Economical but require longer reaction times.

  • Camphor Sulfonic Acid Route : Higher purity suitable for reference standards, albeit with complex steps.

  • Solvent Impact : Acetone and isopropanol minimize racemization risk compared to acetonitrile .

Q & A

Q. What is Clopidogrel Impurity D, and how is it structurally characterized in pharmaceutical research?

this compound is a process-related or degradation-derived impurity requiring structural elucidation to ensure drug safety. Methodologically, researchers employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for identification. Structural characterization involves comparing spectral data (e.g., NMR, IR) with reference standards and computational modeling to confirm molecular configuration. Regulatory guidelines emphasize the need to report impurities exceeding identification thresholds (e.g., ICH Q3A/B) .

Q. Which analytical techniques are recommended for detecting this compound in active pharmaceutical ingredients (APIs)?

Chiral HPLC with ultraviolet (UV) detection is commonly used, leveraging columns containing chiral selectors (e.g., ovomucoid) to separate enantiomers. For quantification, validated methods must meet specificity, linearity (R² > 0.995), and precision (RSD < 2%). System suitability parameters, such as resolution (>2.0) and tailing factor (<1.5), are critical to distinguish Impurity D from the active S-enantiomer .

Q. What are the regulatory thresholds for reporting and controlling this compound?

Per ICH Q3A, impurities at levels ≥0.10% in APIs require identification and qualification. For Clopidogrel, pharmacopeial standards (USP, Ph. Eur.) specify acceptance criteria for related substances, including Impurity D. Researchers must validate methods to detect impurities at 0.05% (w/w) and justify limits based on toxicological assessments .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to resolve this compound from co-eluting impurities?

Advanced optimization employs Design of Experiments (DoE) to evaluate mobile phase composition (e.g., acetonitrile-phosphate buffer ratios), column temperature, and flow rate. For example, a central composite design might reveal that increasing buffer pH from 3.0 to 4.5 improves resolution of Impurity D by reducing ionic interactions. Challenges arise when pharmacopeial methods fail to achieve separation, necessitating column equivalency studies or method revalidation .

Q. What experimental strategies are effective in elucidating the synthetic pathways leading to this compound?

Forced degradation studies under acidic, basic, oxidative, and thermal conditions simulate impurity formation. For example, exposing Clopidogrel to 0.1M HCl at 60°C for 24 hours may generate Impurity D via hydrolysis. Reaction monitoring with LC-MS/MS identifies intermediates, while kinetic modeling quantifies degradation rates. Structural confirmation requires synthesis of the impurity using targeted organic reactions (e.g., esterification) .

Q. How do discrepancies between USP and Ph. Eur. methods impact the analysis of this compound?

USP and Ph. Eur. methods may differ in column chemistry (e.g., chiral vs. reverse-phase) or mobile phase gradients, leading to variability in retention times and resolution. Researchers must perform cross-validation to assess method robustness and submit bridging studies to regulatory agencies if alternate methods are proposed. For example, USP’s ovomucoid column may resolve Impurity D at 12.5 minutes, while Ph. Eur.’s method co-elutes it with other impurities .

Q. What are the challenges in validating a stability-indicating method for this compound under accelerated storage conditions?

Stability studies require demonstrating method specificity amid matrix degradation (e.g., oxidation products). A validated method must show ≤10% deviation in impurity recovery after exposing samples to 40°C/75% RH for 6 months. Challenges include maintaining column performance over multiple runs and avoiding artifact formation during sample preparation (e.g., sonication-induced degradation) .

Data Analysis and Contradictions

Q. How should researchers address contradictions in impurity profiles across different Clopidogrel batches?

Batch-to-batch variability may arise from raw material impurities or synthesis conditions. A root-cause analysis using multivariate statistics (e.g., PCA) identifies critical process parameters (CPPs) influencing impurity levels. For example, higher reaction temperatures (>50°C) may correlate with elevated Impurity D. Contradictory data require re-evaluating analytical method precision and sampling homogeneity .

Q. What role do elemental impurities play in the formation of this compound?

Trace metal catalysts (e.g., palladium) from synthesis can act as leachables, accelerating degradation. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental impurities, while accelerated stability testing links their presence to Impurity D formation. For instance, residual Pd > 10 ppm may increase Impurity D by 0.2% over 12 months .

Methodological Frameworks

Q. How to design a risk-based control strategy for this compound in late-stage development?

A Quality by Design (QbD) approach defines the impurity’s design space using risk assessments (e.g., Ishikawa diagrams). Critical quality attributes (CQAs) include impurity levels, while CPPs encompass reaction time and purification steps. Control strategies involve in-process testing (e.g., PAT tools) and setting stricter acceptance limits for raw materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Clopidogrel Impurity D
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